蛙皮素

描述

它最初于 1967 年由澳大利亚和意大利科学家从澳大利亚绿树蛙 (Ranoidea caerulea) 的皮肤中分离出来 。瑟鲁肽在作用和成分方面与天然胃肠道肽激素胆囊收缩素相似。 它刺激平滑肌并增加消化分泌物,包括胃、胆汁和胰腺分泌物 .

科学研究应用

作用机制

瑟鲁肽通过与胃肠道中的胆囊收缩素受体 (CCK 受体) 结合而发挥作用。这种结合激活受体,导致胰腺和胆囊分别释放消化酶和胆汁。 瑟鲁肽也刺激胃肠道平滑肌收缩 。 此外,它通过激活核因子κB (NF-κB) 来上调胰腺腺泡细胞细胞间粘附分子-1 (ICAM-1) 蛋白,促进中性粒细胞粘附并增强胰腺炎症 .

生化分析

Biochemical Properties

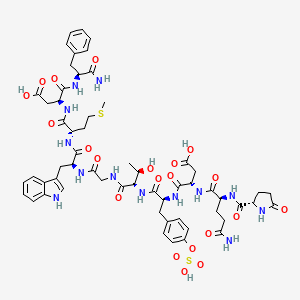

Caerulein interacts with various enzymes and proteins to exert its effects. It has a striking resemblance in amino acid sequence to the carboxyl terminus of cholecystokinin (CCK) and gastrin . Caerulein contains a sulfated tyrosine and the C-terminal seven amino acids are identical to CCK octapeptide except for a Thr residue substituting for Met . This peptide bears a carboxyl terminal amide group and also has a blocked amino terminal with pyroglutamine as the initial amino acid . This blocking group reduces susceptibility to inactivation by amino peptidases .

Cellular Effects

Caerulein has significant effects on various types of cells and cellular processes. It stimulates gastric, biliary, and pancreatic secretion . It also exerts stimulatory actions on certain smooth muscles . In pancreatic acinar cells, Caerulein can lead to dysregulation of the production and secretion of digestive enzymes, cytoplasmic vacuolization, and cell death .

Molecular Mechanism

The mechanism of action of Caerulein is similar to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It binds to CCK receptors, activating them and causing downstream effects . Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively .

Temporal Effects in Laboratory Settings

In the early stages of Caerulein-induced pancreatitis, premature protease activation develops independently of autophagolysosome formation and in vesicles arising from the secretory pathway . Autophagy is likely to regulate overall intracellular trypsin activity during the later stages of this disease .

Dosage Effects in Animal Models

In animal models, the effects of Caerulein vary with different dosages. There is a clear dose-response relationship between the structural and biochemical changes of the pancreas in response to Caerulein administration . Continuous infusion of maximal physiological doses of Caerulein causes rapid degranulation of the exocrine pancreas in rats .

Metabolic Pathways

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin . Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . Cholecystokinin is secreted by the duodenum, the first segment of the small intestine .

Transport and Distribution

It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

Subcellular Localization

It is known that Caerulein exerts its effects on the gastrointestinal system, influencing the secretion of the stomach, bile duct, and pancreas .

准备方法

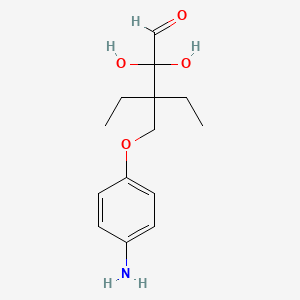

合成路线和反应条件: 瑟鲁肽可以通过固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 反应条件通常包括使用偶联试剂,如二环己基碳二亚胺 (DCC) 和 N-羟基苯并三唑 (HOBt) 来促进肽键形成 .

工业生产方法: 瑟鲁肽的工业生产涉及大规模 SPPS,然后进行纯化工艺,例如高效液相色谱 (HPLC),以达到高纯度水平。 最终产品然后进行冻干以获得稳定的肽粉末 .

化学反应分析

反应类型: 瑟鲁肽经历各种化学反应,包括:

氧化: 瑟鲁肽可以被氧化以在半胱氨酸残基之间形成二硫键,这会影响其生物活性。

还原: 还原反应可以破坏二硫键,导致肽的构象和活性发生变化。

常用试剂和条件:

氧化: 过氧化氢或甲酸可以作为氧化剂。

还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇是常见的还原剂。

主要形成的产物:

氧化: 形成二硫键连接的瑟鲁肽。

还原: 还原的瑟鲁肽,具有游离的巯基。

取代: 具有修饰的氨基酸序列的瑟鲁肽类似物.

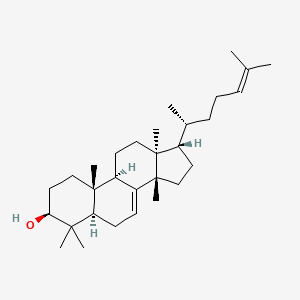

相似化合物的比较

瑟鲁肽与其他胃肠道肽激素相似,例如:

独特性: 瑟鲁肽高效力和持久作用的独特组合使其成为研究和临床环境中宝贵的工具。 它在动物模型中诱导胰腺炎的能力对于研究胰腺疾病特别有用 .

属性

IUPAC Name |

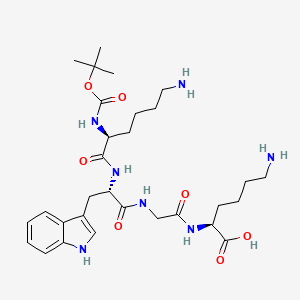

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALAIOMGQZKOW-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040434 | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17650-98-5 | |

| Record name | Ceruletide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERULETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

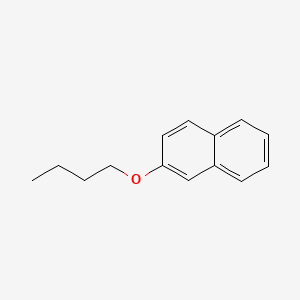

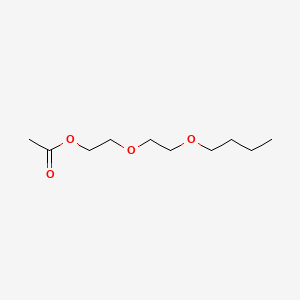

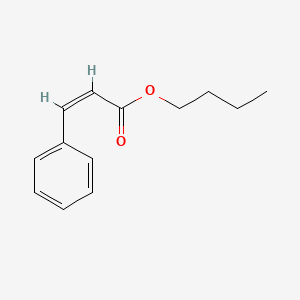

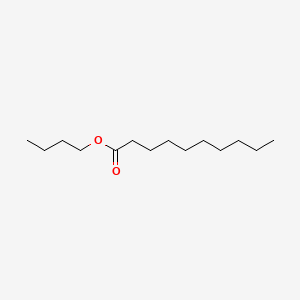

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

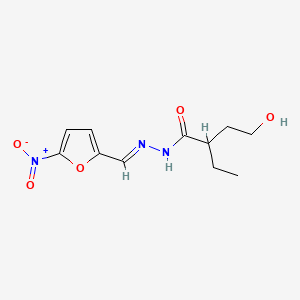

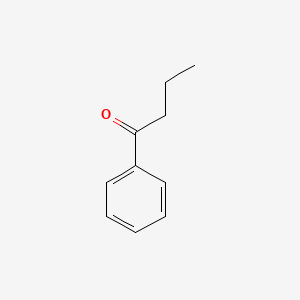

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。